

CAS number and molecular formula of 1-Ethynylcyclopentene

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Compound of Interest

Compound Name: 1-Ethynylcyclopentene

Cat. No.: B176148

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An In-depth Technical Guide to 1-Ethynylcyclopentene

Audience: Researchers, scientists, and drug development professionals.

This technical guide provides comprehensive information on **1-Ethynylcyclopentene**, a versatile building block in organic synthesis. It details its chemical and physical properties, spectroscopic information, synthesis protocols, and key reaction pathways.

Core Chemical Identifiers

1-Ethynylcyclopentene is a cyclic hydrocarbon containing both a double and a triple bond. Its fundamental identifiers are crucial for database searches and regulatory compliance.

- CAS Number: 1610-13-5[1][2][3][4]
- Molecular Formula: C₇H₈[1][2][3][4]

Physicochemical and Spectroscopic Data

The quantitative properties of **1-Ethynylcyclopentene** are summarized below. This data is essential for reaction planning, purification, and analytical characterization.

Table 1: Physicochemical Properties of **1-Ethynylcyclopentene**

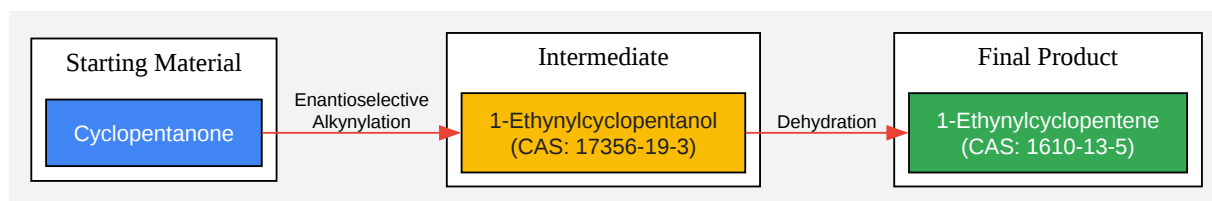
Property	Value	Source
Molecular Weight	92.14 g/mol	[2][3]
IUPAC Name	1-ethynylcyclopentene	[2]
Density	0.89 g/cm ³	[1][3]
Boiling Point	106.1 °C at 760 mmHg	[1][3]
Flash Point	3.1 °C	[1][3]
Vapor Pressure	33.4 mmHg at 25 °C	[1][3]
Refractive Index	1.49	[1][3]
InChI	InChI=1S/C7H8/c1-2-7-5-3-4-6-7/h1,5H,3-4,6H2	[2][4]
InChIKey	DKLBRQZIHLMWU-UHFFFAOYSA-N	[2][4]
Canonical SMILES	C#CC1=CCCC1	[2][4]

Table 2: Spectroscopic and Database Identifiers

Data Type / Identifier	Value / Reference	Source
¹³ C NMR	SpectraBase	[2]
Mass Spectrometry (GC-MS)	SpectraBase, Wiley ID: 1117626	[2][5]
PubChem CID	287350	[1][2]
DSSTox Substance ID	DTXSID70301894	[2][4]

Synthesis and Experimental Protocols

1-Ethynylcyclopentene can be synthesized from several precursors. A common and well-documented route involves the dehydration of 1-Ethynylcyclopentanol.



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*Synthesis pathway from Cyclopentanone to **1-Ethynylcyclopentene**.*

Experimental Protocol: Synthesis of Precursor 1-Ethynylcyclopentan-1-ol[6]

This protocol details the enantioselective alkynylation of cyclopentanone to yield the direct precursor to **1-Ethynylcyclopentene**.

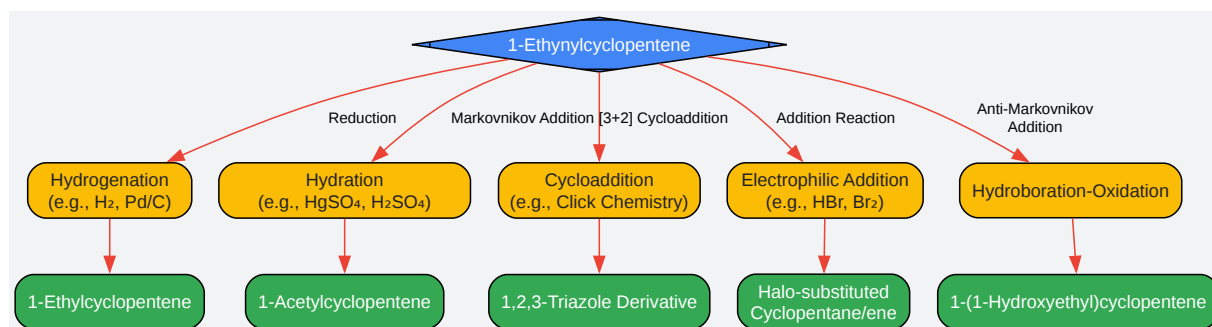
- Catalyst System: A $\text{Zn}(\text{OTf})_2/\text{TBAF} \cdot 3\text{H}_2\text{O}$ complex is utilized as the catalytic system.
- Reaction Setup: The reaction is conducted in an acetonitrile (MeCN) medium.
- Reagent Stoichiometry: The molar ratio of acetylene to cyclopentanone is maintained at 2:1. The combined loading of the catalytic system is 0.05 mol with respect to the starting materials.
- Reaction Conditions: The reaction mixture is maintained at $-10\text{ }^\circ\text{C}$ for a duration of 120 minutes.
- Workup and Purification: Following the reaction, standard aqueous workup and extraction procedures are employed. The crude product is purified, typically by distillation or column chromatography, to yield 1-ethynylcyclopentan-1-ol.

The subsequent step, dehydration of 1-ethynylcyclopentan-1-ol, can be achieved using various acidic catalysts or dehydration agents to furnish **1-Ethynylcyclopentene**. [3]

Reactivity and Logical Relationships

The unique structure of **1-Ethynylcyclopentene**, featuring both an alkene and a terminal alkyne, allows for a diverse range of chemical transformations. This makes it a valuable

intermediate for constructing complex molecular architectures.



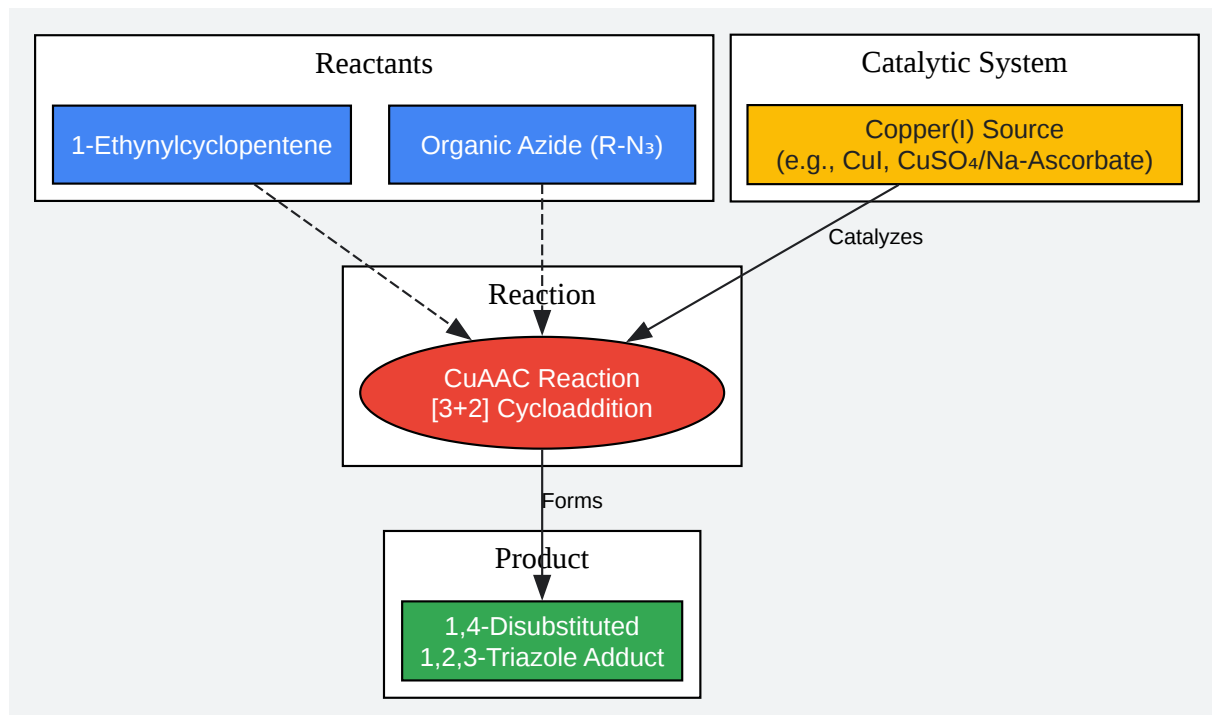
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*Key reaction pathways available to **1-Ethynylcyclopentene**.*

The terminal alkyne is particularly amenable to metal-catalyzed reactions, most notably the Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "Click Chemistry". [7] This reaction provides an efficient and highly selective method for forming 1,4-disubstituted 1,2,3-triazole linkages, which are valuable in drug discovery, polymer science, and materials science.

Application in Click Chemistry: A Conceptual Workflow

The utility of **1-Ethynylcyclopentene** as a scaffold is powerfully demonstrated in its application in CuAAC. This workflow outlines the conceptual steps for conjugating a molecule of interest (R-N₃) to the **1-ethynylcyclopentene** core.



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*Conceptual workflow for a CuAAC reaction using **1-Ethynylcyclopentene**.*

Experimental Considerations for CuAAC:

- **Catalyst:** The reaction is catalyzed by a Copper(I) species. This is often generated in situ from a Copper(II) salt (e.g., CuSO₄) and a reducing agent like sodium ascorbate.
- **Solvents:** The reaction is famously tolerant of a wide range of solvents, including aqueous systems (e.g., tBuOH/H₂O, DMSO/H₂O), making it suitable for conjugating biomolecules.
- **Mechanism:** The process involves the formation of a copper acetylide intermediate, which then reacts with the azide in a concerted cycloaddition step.^[7]
- **Purification:** The high efficiency and selectivity of the click reaction often simplify purification, with the product being isolated through simple filtration or extraction.

This guide serves as a foundational resource for researchers interested in the properties and synthetic applications of **1-Ethynylcyclopentene**. Its versatile reactivity makes it a valuable tool for the synthesis of novel compounds in various fields of chemical science.

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